molecular formula C5H3IOS B1304914 5-Iodo-2-thiophenecarboxaldehyde CAS No. 5370-19-4

5-Iodo-2-thiophenecarboxaldehyde

Cat. No.: B1304914
CAS No.: 5370-19-4
M. Wt: 238.05 g/mol
InChI Key: YMOXKONMCDJXOD-UHFFFAOYSA-N
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Description

5-Iodo-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₅H₃IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of an iodine atom and an aldehyde group makes this compound particularly interesting for various chemical applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: 5-Iodo-2-thiophenecarboxylic acid.

    Reduction: 5-Iodo-2-thiophenemethanol.

    Substitution: 5-Amido-2-thiophenecarboxaldehyde.

Mechanism of Action

The mechanism of action of 5-Iodo-2-thiophenecarboxaldehyde largely depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.

    5-Chloro-2-thiophenecarboxaldehyde: Contains a chlorine atom and is used in similar applications but with distinct chemical properties.

    2-Thiophenecarboxaldehyde: Lacks the halogen substituent and has different reactivity and uses.

Uniqueness:

Properties

IUPAC Name

5-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXKONMCDJXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201960
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5370-19-4
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxaldehyde, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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